molecular formula C16H12ClFN2S B2933262 4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 852388-96-6

4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No. B2933262
CAS RN: 852388-96-6
M. Wt: 318.79
InChI Key: VOCANBCVEVWLLO-UHFFFAOYSA-N
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Description

The compound “4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulation Studies

One notable application of thiazole and thiadiazole derivatives, which are closely related to the compound , is in the field of corrosion inhibition. Kaya et al. (2016) performed quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of these derivatives against the corrosion of iron metal. This study highlights the potential use of such compounds in protecting metals from corrosion, which has vast implications in industrial applications, including the preservation of infrastructure and machinery (Kaya et al., 2016).

Structural Characterization of Isostructural Thiazoles

In the realm of crystallography, compounds structurally similar to 4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine have been synthesized and characterized, indicating their utility in understanding molecular structures and interactions. Kariuki et al. (2021) synthesized and analyzed the crystal structures of certain thiazoles, shedding light on their molecular configurations and potential interactions with other compounds. This research provides foundational knowledge that could inform the design of new materials and drugs (Kariuki et al., 2021).

Antibacterial Activity Studies

Thiazole derivatives have been explored for their antimicrobial properties, with studies demonstrating their effectiveness against various bacterial strains. For instance, Uwabagira et al. (2018) synthesized a compound closely related to this compound and evaluated its in vitro antibacterial activity, showcasing the potential of these compounds in developing new antimicrobial agents (Uwabagira et al., 2018).

Corrosion Inhibition in High Temperature Conditions

Research on halogen-substituted thiazole derivatives, including those structurally related to the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments at high temperatures. This research underscores the importance of such compounds in extending the life of metal structures and components in harsh chemical conditions (Gong et al., 2019).

Novel Systems for Drug Transport

Additionally, the compound's derivatives have been incorporated into novel drug transport systems, such as the stabilization of gold nanoparticles for improved drug delivery. This application demonstrates the versatility of thiazole derivatives in enhancing the solubility and stability of pharmaceutical compounds, potentially leading to more effective therapeutic options (Asela et al., 2017).

properties

IUPAC Name

4-(2-chlorophenyl)-N-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2S/c17-14-4-2-1-3-13(14)15-10-21-16(20-15)19-9-11-5-7-12(18)8-6-11/h1-8,10H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCANBCVEVWLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)NCC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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